molecular formula C18H17Cl2N3O2S B10937071 2,5-dichloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

2,5-dichloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B10937071
M. Wt: 410.3 g/mol
InChI Key: IJQYCUUWOYTUCW-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and two chlorine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex biaryl compounds.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DICHLORO-N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the pyrazole ring and the benzenesulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H17Cl2N3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

2,5-dichloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C18H17Cl2N3O2S/c1-12-16(13(2)23(22-12)15-6-4-3-5-7-15)11-21-26(24,25)18-10-14(19)8-9-17(18)20/h3-10,21H,11H2,1-2H3

InChI Key

IJQYCUUWOYTUCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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